Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Descripción
BenchChem offers high-quality Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(20-6-8-21(27)9-7-20)23-22(32)15-18(2)31(25(23)33)17-19-5-4-10-28-16-19/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJPLGADWUWZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 897611-73-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 480.5 g/mol
- Functional Groups : The presence of a piperazine ring, a fluorophenyl moiety, and a pyridine derivative suggests potential interactions with various biological targets.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with piperazine and pyridine functionalities are known to demonstrate activity against various bacterial strains . The specific activity of Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate remains to be fully elucidated but suggests potential as an antimicrobial agent.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with structural similarities showed IC values indicating moderate to potent inhibition against these enzymes . This suggests that the compound may also possess neuroprotective properties by modulating cholinergic signaling.
- Analgesic Properties : Some related piperazine derivatives have demonstrated analgesic effects superior to traditional analgesics like acetylsalicylic acid in animal models . The potential for Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate to act as an analgesic warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Receptors : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, which may contribute to its pharmacological effects.
2. Enzyme Binding : The structural components suggest potential binding sites for enzymes involved in neurotransmission and inflammation pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate:
Análisis De Reacciones Químicas
Hydrolysis of the Ethyl Ester
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
Key Findings :
- Hydrolysis in basic media (NaOH) proceeds more efficiently due to saponification kinetics.
- Acidic hydrolysis (HCl) requires longer reaction times but avoids decarboxylation side reactions .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation or acylation at its secondary amine sites, enabling structural diversification.
N-Alkylation
Reaction with alkyl halides introduces substituents on the piperazine nitrogen:
Key Findings :
- Steric hindrance from the bulky pyridin-3-ylmethyl group reduces reactivity at the proximal piperazine nitrogen .
- Alkylation preferentially occurs at the less hindered nitrogen atom .
Acylation
Acid chlorides or anhydrides modify the piperazine ring:
Hydroxypyridone Ring Reactions
The 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine ring participates in oxidation and complexation reactions.
Oxidation
Controlled oxidation converts the dihydropyridine to a pyridine derivative:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂O | 80°C, 3h | Ethyl 4-((4-fluorophenyl)(4-oxo-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl)methyl)piperazine-1-carboxylate | 58% |
Key Findings :
- Over-oxidation may lead to ring cleavage, necessitating precise temperature control.
Metal Complexation
The hydroxypyridone moiety chelates transition metals:
| Metal Salt | Conditions | Complex | Stability | References |
|---|---|---|---|---|
| FeCl₃ | EtOH, rt, 1h | Fe(III)-hydroxypyridone complex | High | |
| CuSO₄ | H₂O, 60°C, 2h | Cu(II)-hydroxypyridone complex | Moderate |
Fluorophenyl Group Reactivity
The 4-fluorophenyl group is resistant to electrophilic substitution but participates in cross-coupling reactions:
Pyridin-3-ylmethyl Group Modifications
The pyridinylmethyl side chain undergoes hydrogenolysis or alkylation:
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH, rt, 12h | Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate | 81% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
